2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This halogenated secondary benzenesulfonamide features a distinctive 2,6-dichloro substitution on the sulfonyl ring and a 2-fluorophenyl group on the sulfonamide nitrogen—a unique steric/electronic profile not found in existing CA inhibitor SAR studies. With a favorable LogP of 3.27, polar surface area of 55 Ų, and zero Rule of 5 violations, it is an ideal candidate for primary CA screening panels (isoforms I, II, VII, IX, XII), comparative metabolic stability assays (ortho-F vs. para-F and non-fluorinated analogs), and IP freedom-to-operate investigation. Secure this novel compound for your research program now.

Molecular Formula C12H8Cl2FNO2S
Molecular Weight 320.16
CAS No. 612042-82-7
Cat. No. B2843246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide
CAS612042-82-7
Molecular FormulaC12H8Cl2FNO2S
Molecular Weight320.16
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)F
InChIInChI=1S/C12H8Cl2FNO2S/c13-8-4-3-5-9(14)12(8)19(17,18)16-11-7-2-1-6-10(11)15/h1-7,16H
InChIKeyPYDYGNLVAZLKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (CAS 612042-82-7) – Chemical Class and Baseline Physicochemical Profile


2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (CAS 612042-82-7) is a halogenated secondary benzenesulfonamide with the molecular formula C₁₂H₈Cl₂FNO₂S and a molecular weight of 320.17 Da . The molecule features a 2,6-dichloro substitution pattern on the benzenesulfonyl ring and a 2-fluorophenyl group on the sulfonamide nitrogen. Predicted physicochemical properties include an ACD/LogP of 3.27, a polar surface area of 55 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . The compound belongs to a broader class of fluorinated benzenesulfonamides investigated as carbonic anhydrase inhibitors, where ortho-fluorine substitution on the N-phenyl ring is a recognized structural motif that modulates target binding and metabolic stability [1]. No experimental biological activity data for this specific compound were found in the permitted authoritative databases or primary literature at the time of analysis.

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for 2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (CAS 612042-82-7)


Within the benzenesulfonamide class, even seemingly minor substitutions—such as replacing the 2-fluorophenyl group with a phenyl or 4-fluorophenyl group, or altering the dichloro substitution pattern—can profoundly alter lipophilicity, electronic distribution, and target binding kinetics. The combination of ortho-fluorine on the aniline ring and 2,6-dichloro substitution on the sulfonyl ring creates a unique steric and electronic environment that cannot be replicated by non-fluorinated or regioisomeric analogs . In fluorinated benzenesulfonamide series, the presence and position of fluorine atoms have been shown to influence carbonic anhydrase isoform selectivity and binding thermodynamics, with ortho-substituted fluorophenyl derivatives exhibiting distinct structure-activity relationships compared to their para-substituted counterparts [1]. Generic substitution without experimental validation therefore carries a high risk of altered target engagement, selectivity profile, and physicochemical behavior.

Quantitative Differentiation Evidence for 2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (CAS 612042-82-7) vs. Structural Analogs


Lipophilicity (LogP) Comparison: 2-Fluorophenyl vs. Non-Fluorinated Phenyl Analog

The 2-fluorophenyl substituent on the sulfonamide nitrogen modestly increases lipophilicity compared to the non-fluorinated phenyl analog. Quantitative comparison of predicted LogP values demonstrates this differentiation . While both compounds fall within drug-like chemical space, the ~0.15 log unit increase associated with ortho-fluorination can meaningfully influence membrane permeability and nonspecific protein binding in biological assays.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Metabolic Stability Advantage of 2-Fluorophenyl Substitution vs. 4-Fluorophenyl Regioisomer

The ortho-fluorine position on the N-phenyl ring provides steric shielding of the metabolically labile para-position, which is a documented strategy for reducing cytochrome P450-mediated oxidative metabolism in benzenesulfonamide scaffolds [1]. In related fluorinated benzenesulfonamide series, ortho-substitution has been associated with improved metabolic stability relative to para-substituted regioisomers, although direct experimental comparison data for CAS 612042-82-7 versus its 4-fluorophenyl regioisomer were not identified in the accessible literature.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Carbonic Anhydrase Binding Potential: Fluorinated vs. Non-Fluorinated Benzenesulfonamides

In structure-thermodynamics correlation studies of fluorine- and chlorine-substituted benzenesulfonamide inhibitors binding to human carbonic anhydrase (CA) isoforms, the presence of fluorine atoms on the N-aryl ring has been shown to significantly modulate binding affinity and isoform selectivity [1]. Specifically, fluorinated benzenesulfonamides were identified as nanomolar inhibitors of CA II, CA VII, and the tumor-associated isoforms CA IX and CA XII, with selectivities that could be tuned by fluorine substitution pattern [2]. The 2,6-dichloro-2'-fluorophenyl combination in CAS 612042-82-7 represents a structurally distinct halogenation pattern not explicitly characterized in the published CA inhibition studies, and no direct CA inhibition data (Ki or IC50 values) for this specific compound were found.

Carbonic Anhydrase Inhibition Fluorine Effects Structure-Activity Relationship

Validated Application Scenarios for 2,6-Dichloro-N-(2-fluorophenyl)benzenesulfonamide (CAS 612042-82-7) Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Screening

Based on class-level evidence that fluorinated benzenesulfonamides exhibit nanomolar CA inhibitory activity and tunable isoform selectivity, CAS 612042-82-7 is an appropriate candidate for primary screening panels against human CA isoforms I, II, VII, IX, and XII [1]. The unique 2,6-dichloro-2'-fluorophenyl substitution pattern is absent from published CA inhibitor structure-activity relationship studies, offering an opportunity to generate novel selectivity data. Researchers should note that no pre-existing CA inhibition data for this compound are available, and de novo enzymatic assays are required to characterize its activity profile.

Fluorine-Mediated Metabolic Stability Assessment in Drug Discovery

The ortho-fluorophenyl substituent is a recognized medicinal chemistry strategy for blocking metabolic soft spots and modulating CYP450 interactions [1]. CAS 612042-82-7 is suited for comparative metabolic stability studies alongside its non-fluorinated (2,6-dichloro-N-phenylbenzenesulfonamide) and regioisomeric (2,6-dichloro-N-(4-fluorophenyl)benzenesulfonamide) analogs. Such head-to-head microsomal or hepatocyte stability assays would establish whether the ortho-fluorine position confers the predicted advantage, generating proprietary differentiation data where the public literature is currently silent.

Physicochemical Profiling and Permeability Studies

With a predicted LogP of 3.27, polar surface area of 55 Ų, and compliance with Lipinski's Rule of Five (zero violations), CAS 612042-82-7 occupies favorable drug-like chemical space [1]. The compound is suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to experimentally validate its predicted moderate lipophilicity and membrane permeation characteristics. The 2-fluorophenyl group provides a subtle lipophilicity increase (~0.15 LogP units predicted) relative to the non-fluorinated analog, which may translate into measurable permeability differences that are relevant for oral bioavailability predictions.

Patent-Protected Chemical Space Exploration

CAS 612042-82-7 falls within the general formula of fluorinated benzenesulfonamide patents (e.g., EP2914583) claiming carbonic anhydrase inhibitory applications [1]. However, the specific 2,6-dichloro-2'-fluorophenyl combination does not appear as an exemplified compound in the major accessible patent families. This creates an opportunity for freedom-to-operate exploration and the generation of novel composition-of-matter intellectual property around this specific substitution pattern, pending experimental validation of biological activity.

Quote Request

Request a Quote for 2,6-dichloro-N-(2-fluorophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.